molecular formula C7H13NO2 B078608 2-Aminohept-6-enoic acid CAS No. 10325-17-4

2-Aminohept-6-enoic acid

Cat. No. B078608
CAS RN: 10325-17-4
M. Wt: 143.18 g/mol
InChI Key: OOOVDVSHGOKTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-aminohept-6-enoic acid derivatives involves a methodology that originates from aspartic acid. A notable process includes the preparation of (S)-2-aminohept-6-enoate ester as an intermediate, followed by diversification through cross-metathesis reactions to yield the title compounds. This synthesis route is pivotal for producing suberic acid derivatives, showcasing the utility of 2-aminohept-6-enoic acid in designing peptides of biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).

Molecular Structure Analysis

The molecular structure of 2-aminohept-6-enoic acid derivatives and related compounds has been characterized through various techniques, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal that intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing the crystal structures of these compounds. Such detailed structural analysis aids in understanding the molecular basis of their reactivity and properties (Venkatesan et al., 2016).

Chemical Reactions and Properties

2-Aminohept-6-enoic acid and its derivatives participate in a variety of chemical reactions, contributing to their significance in synthetic chemistry. For example, the compound has been utilized in the asymmetric synthesis of amino acids and peptides, which are crucial for pharmaceutical applications and the study of biological processes. These reactions often involve enantioselective hydrogenation, highlighting the compound's role in producing chiral molecules (Kwon, Keusenkothen, & Smith, 1992).

Scientific Research Applications

  • Synthesis of Derivatives for Biological Relevance : 2-Aminohept-6-enoic acid is utilized in the synthesis of 2-aminosuberic acid derivatives, which are components of some histone deacetylase inhibiting cyclic tetrapeptides. This synthesis is significant for the design and creation of peptides with biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).

  • Biosynthesis Studies in Plants : Research on Aesculus californica indicates that 2-Aminohept-6-enoic acid plays a role as an analogue of phenylalanine, impacting the activity of specific synthetase enzymes in plants. This highlights its importance in plant biochemistry and potential applications in understanding plant metabolism (Fowden, 1968; Fowden & Mazelis, 1971).

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of unsaturated α-hydroxy acids, demonstrating its utility in stereochemically complex chemical processes (Macritchie, Silcock, & Willis, 1997).

  • Metabolic Synthesis in Drug Development : In pharmaceutical research, derivatives of 2-Aminohept-6-enoic acid have been studied for their role in the metabolic synthesis of anti-inflammatory drugs, such as indomethacin (Gillard & Belanger, 1987).

  • Inhibition Studies : The compound has been involved in studies exploring the inhibition of various enzymes, such as ornithine aminotransferase and peptidylglycine alpha-mono-oxygenase, providing insights into potential therapeutic applications (Jung & Seiler, 1978; Feng et al., 2000).

  • Stereochemical and Kinetic Studies : Kinetic and stereochemical studies of compounds related to 2-Aminohept-6-enoic acid have contributed to understanding the mechanisms of enzyme inhibition, which is crucial for designing more effective drugs (Kwon, Keusenkothen, & Smith, 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Aminohept-6-enoic acid include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVDVSHGOKTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminohept-6-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminohept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminohept-6-enoic acid
Reactant of Route 3
Reactant of Route 3
2-Aminohept-6-enoic acid
Reactant of Route 4
Reactant of Route 4
2-Aminohept-6-enoic acid
Reactant of Route 5
2-Aminohept-6-enoic acid
Reactant of Route 6
Reactant of Route 6
2-Aminohept-6-enoic acid

Citations

For This Compound
13
Citations
JN Lambert, JP Mitchell, KD Roberts - Journal of the Chemical Society …, 2001 - pubs.rsc.org
… A conceptually simple methodology has been adopted by Rich’s group, 82 wherein 2-aminohept-6-enoic acid (for synthesis, see ref. 83) is incorporated during a standard Boc peptide …
Number of citations: 321 pubs.rsc.org
NDP Atmuri, S Surprenant, S Diarra, C Bourguet… - Peptide and …, 2022 - Elsevier
… 2-Aminohept-6-enoic acid (homohomoallylglycine) has been synthesized using a few methods [49]. Considering the capacity to prepare protected allylglycine on multiple gram scales …
Number of citations: 2 www.sciencedirect.com
DJ Drinkwater, PWG Smith - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… 2-Aminohept-6-enoic acid (Ve) (70% yield) had mp 258262" (decomp.) (from water), RF 0.55 (Found: C, 59-1; H, 9.1; N, 10.1. C7H1,N0, requires C, 58.7; H, 9.1; N, 9.8%). …
Number of citations: 13 pubs.rsc.org
S Collet, F Carreaux, JL Boucher, S Pethe… - Journal of the …, 2000 - pubs.rsc.org
Enantiomerically pure ω-borono-α-amino acids of various chain lengths have been synthesized according to a general methodology involving condensation of alkenyl and alkynyl …
Number of citations: 46 pubs.rsc.org
DTS Rijkers - Synthesis of Heterocycles by Metathesis Reactions, 2017 - Springer
… the four combinations, Asn 2 /Asn 7 , Asn 2 /Ile 8 , Lys 3 /Asn 7 , and Lys 3 /Ile 8 , were substituted by the racemic amino acids 2-aminohex-5-enoic acid and 2-aminohept-6-enoic acid (…
Number of citations: 12 link.springer.com
B Wiltschi - Fungal genetics and biology, 2016 - Elsevier
Non-canonical amino acids add extraordinary chemistries to proteins when they gain access to translation. In yeast, they can be incorporated into proteins by replacing a canonical …
Number of citations: 33 www.sciencedirect.com
NG Koch, P Goettig, J Rappsilber, N Budisa - International Journal of …, 2021 - mdpi.com
Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a universal tool for systems bioengineering at the interface of chemistry, biology, and …
Number of citations: 17 www.mdpi.com
W Nomura, H Aikawa, N Ohashi, E Urano… - ACS chemical …, 2013 - ACS Publications
HIV-1 integrase (IN) is an enzyme which is indispensable for the stable infection of host cells because it catalyzes the insertion of viral DNA into the genome and thus is an attractive …
Number of citations: 52 pubs.acs.org
AL Fisher - 2005 - search.proquest.com
L-Prolyl-L-leucyl-glycinamide (PLG) possesses the unique ability to modulate dopamine receptors in the central nervous system. The precise binding site, however, is not known. …
Number of citations: 1 search.proquest.com
S Islam - (No Title), 2011 - kyutech.repo.nii.ac.jp
The organization of DNA in eukaryotic cells is accomplished with the help of histones. Histones are found in octameric form with DNA wrapped around the exterior of the octamer. This …
Number of citations: 1 kyutech.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.